7-Cloroquinolina

Descripción general

Descripción

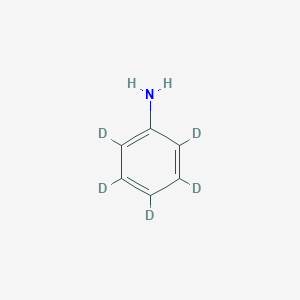

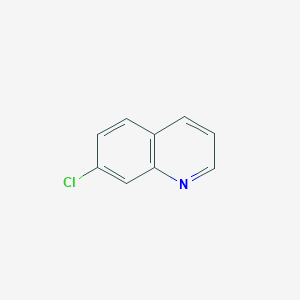

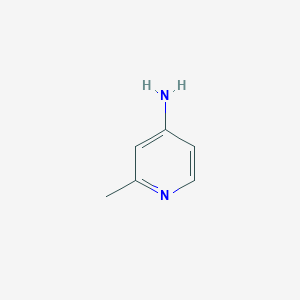

7-Chloroquinoline is an aromatic heterocyclic compound with a chemical formula of C9H7ClN. It is a colorless to pale yellow liquid, and is soluble in water, alcohol, and ether. 7-Chloroquinoline is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of certain polymers.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se han sintetizado y evaluado derivados de 7-cloroquinolina por su actividad antimicrobiana . Estos compuestos han mostrado una inhibición moderada a buena hacia varias cepas bacterianas. Por ejemplo, algunos derivados mostraron buena actividad contra E. coli con una zona de inhibición de 11.00 ± 0.04 y 12.00 ± 0.00 mm .

Actividad Antimalárica

Se ha encontrado que la this compound y sus derivados exhiben actividad antimalárica . En un estudio, todos los compuestos sintetizados mostraron actividad antimalárica moderada con IC50 < 100 μM, y seis de ellos mostraron alta actividad antimalárica con IC50 < 50 M .

Actividad Anticancerígena

Los derivados de this compound también se han evaluado por su actividad anticancerígena . Los compuestos recién sintetizados se analizaron en busca de su actividad antitumoral hacia tres líneas de células cancerosas, MCF-7 (cáncer de mama humano), HCT-116 (carcinoma de colon) y Hela (carcinoma cervical) .

Actividad Antioxidante

Algunos análogos novedosos de this compound han mostrado actividad antioxidante . Se evaluó la actividad de eliminación de radicales de estos compuestos utilizando 1,1-difenil-2-picrilhidrazilo (DPPH), y algunos compuestos mostraron la actividad antioxidante más fuerte con IC50 de 2.17 y 0.31 µg/mL en relación con el ácido ascórbico (2.41 µg/mL) .

Síntesis de Nuevos Derivados

Se ha utilizado la this compound como andamiaje para sintetizar nuevos derivados

Mecanismo De Acción

Target of Action

7-Chloroquinoline, a derivative of chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium species . The compound also interacts with the active site of PI3K .

Mode of Action

7-Chloroquinoline inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite . The quinoline ligand interacts with the active site of PI3K through six interactions .

Biochemical Pathways

The primary biochemical pathway affected by 7-Chloroquinoline is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, 7-Chloroquinoline disrupts the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

Chloroquine, a related compound, is predominantly eliminated in the urine . It is reasonable to hypothesize that 7-Chloroquinoline may have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

The primary molecular effect of 7-Chloroquinoline is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. On a cellular level, this leads to the clearance of the malaria infection.

Action Environment

The efficacy and stability of 7-Chloroquinoline can be influenced by various environmental factors. For instance, the emergence of parasite resistance can reduce the effectiveness of the compound Additionally, the physiological environment, such as pH and presence of other metabolites, can also impact the stability and action of 7-Chloroquinoline

Safety and Hazards

7-Chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-Chloroquinoline interacts with various biomolecules, contributing to its biological activity. For instance, it has been found to show moderate antimalarial activity, interacting with the protozoa parasites from the genus Plasmodium

Cellular Effects

7-Chloroquinoline derivatives have been shown to affect cell growth differently depending on the cell line and the applied dose . For example, certain 7-chloroquinoline derivatives have demonstrated significant activity against cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cells .

Molecular Mechanism

The molecular mechanism of 7-Chloroquinoline is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 7-Chloroquinoline can change over time in laboratory settings. While specific data on 7-Chloroquinoline’s stability, degradation, and long-term effects on cellular function are limited, studies on related compounds suggest that these factors could be significant .

Metabolic Pathways

7-Chloroquinoline is involved in various metabolic pathways. It is known that 4-amino-7-chloroquinoline, a related compound, metabolizes to hydroxychloroquine in vivo

Propiedades

IUPAC Name |

7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUPQRODVPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334803 | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612-61-3 | |

| Record name | 7-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How do 4-amino-7-chloroquinolines exert their antimalarial effect?

A1: 4-amino-7-chloroquinolines, like chloroquine, exert their antimalarial effect primarily by interfering with the detoxification of heme within the parasite Plasmodium falciparum. [] The parasite digests hemoglobin as a food source, releasing toxic heme as a byproduct. To protect itself, the parasite converts heme into non-toxic hemozoin. 4-amino-7-chloroquinolines bind to heme, forming a complex that inhibits this conversion, leading to heme buildup and parasite death. []

Q2: Beyond malaria, what other biological activities have been reported for 7-chloroquinoline derivatives?

A2: 7-Chloroquinoline derivatives have demonstrated a diverse range of biological activities beyond antimalarial action. These include:

Q3: What is the molecular formula and weight of 7-chloroquinoline?

A3: The molecular formula of 7-chloroquinoline is C9H6ClN, and its molecular weight is 163.61 g/mol.

Q4: What spectroscopic techniques are typically used to characterize 7-chloroquinoline derivatives?

A4: Common spectroscopic techniques employed for characterizing 7-chloroquinoline derivatives include:

Q5: How does the introduction of a trifluoromethyl group influence the properties of 4-(1H-pyrazol-1-yl)-7-chloroquinolines?

A5: The introduction of a trifluoromethyl group to the 4-(1H-pyrazol-1-yl)-7-chloroquinoline scaffold significantly impacts its physicochemical properties. Trifluoromethyl groups are known to increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. [, ] They can also modulate metabolic stability and influence the compound's interactions with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)